REACTION_CXSMILES
|
[CH2:1](Cl)[CH:2]([CH3:4])[CH3:3].[F:6][C:7]([F:16])([F:15])[C:8]1[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=1[NH2:10].C(N(CC)CC)C.CC(C)=[O:26]>>[F:6][C:7]([F:15])([F:16])[C:8]1[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=1[NH:10][C:1](=[O:26])[CH:2]([CH3:4])[CH3:3]
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Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)Cl
|
Name
|
|
Quantity
|
46.7 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(N)C=CC=C1)(F)F
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Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
470 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
returned to room temperature
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Type
|
WAIT
|
Details
|
The mixture stood for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
was filtered
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Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
WASH
|
Details
|
the solution was washed with 10% potassium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over magnesium sulfate
|
Type
|
ADDITION
|
Details
|
was treated with activated carbon
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain 68 g of raw product which
|
Type
|
WASH
|
Details
|
was washed with hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)NC(C(C)C)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |